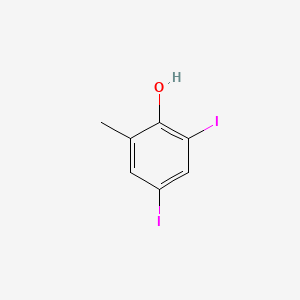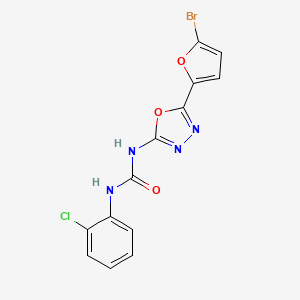![molecular formula C10H12O4 B14164020 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene CAS No. 35357-33-6](/img/structure/B14164020.png)
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9,12-Tetraoxadispiro[4242]tetradeca-6,13-diene is a complex organic compound with the molecular formula C10H16O4 It is characterized by its unique spirocyclic structure, which includes two spiro-linked tetraoxane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-cyclohexanedione bis(ethylene ketal). This intermediate is then subjected to further reactions to form the final spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or simpler hydrocarbons.
Aplicaciones Científicas De Investigación
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity
Mecanismo De Acción
The mechanism by which 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanedione bis(ethylene ketal): An intermediate in the synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene.
1,4-Cyclohexanedione bis(ethylene acetal): Another related compound with similar reactivity.
1,4-Cyclohexanedione bisethylene ketal: Shares structural similarities and is used in similar applications
Uniqueness
This compound is unique due to its double spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
35357-33-6 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradeca-6,13-diene |
InChI |
InChI=1S/C10H12O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-4H,5-8H2 |
Clave InChI |
HMTXHRCFOCTHPD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC3(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


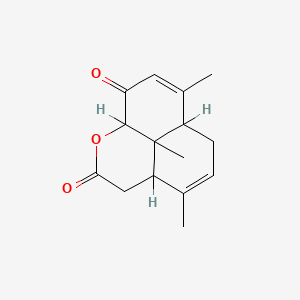
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

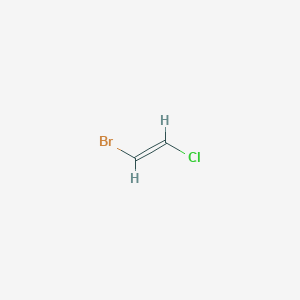
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
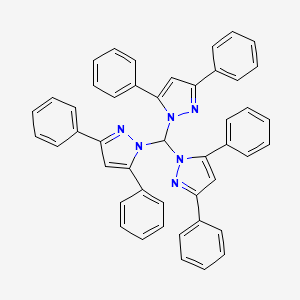
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
